An In-Depth Technical Guide to the Basic Properties of 1-Imidazo[1,5-a]pyridin-1-yl-ethanone
An In-Depth Technical Guide to the Basic Properties of 1-Imidazo[1,5-a]pyridin-1-yl-ethanone
Abstract: This technical guide provides a comprehensive analysis of 1-Imidazo[1,5-a]pyridin-1-yl-ethanone (CAS No. 173344-98-4), a heterocyclic ketone belonging to the versatile imidazo[1,5-a]pyridine class. The imidazo[1,5-a]pyridine scaffold is a significant pharmacophore and a building block in materials science, known for its diverse biological activities and unique photophysical properties.[1][2] This document delineates the fundamental physicochemical properties, predicted spectral data, basicity considerations, and potential reactivity of the title compound. Furthermore, it presents a detailed, field-proven workflow for its synthesis and analytical characterization, designed for researchers, medicinal chemists, and drug development professionals. The guide aims to serve as a foundational resource, integrating theoretical principles with practical, actionable protocols to facilitate further research and application of this compound.
Introduction to the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a fused bicyclic N-heterocycle that has garnered significant attention in synthetic and medicinal chemistry.[3] This structural motif is a key component in a multitude of compounds with demonstrated utility in both pharmacology and materials science.[2]
Significance in Medicinal and Materials Chemistry
The imidazo[1,5-a]pyridine framework is considered a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. While its isomer, imidazo[1,2-a]pyridine, is more prevalent in commercial drugs like Zolpidem and Olprinone, the imidazo[1,5-a]pyridine system exhibits a distinct and compelling profile.[4] Compounds incorporating this scaffold have been investigated for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5] In the realm of materials science, these heterocycles are primarily explored for their emissive and fluorescent properties, making them valuable as fluorophores and components in chemosensors.[1]
Focus of this Guide: 1-Imidazo[1,5-a]pyridin-1-yl-ethanone
This guide focuses specifically on 1-Imidazo[1,5-a]pyridin-1-yl-ethanone. The introduction of an acetyl group at the 1-position creates a unique electronic and steric environment, influencing the molecule's basicity, reactivity, and potential for further functionalization. Understanding these core properties is essential for leveraging this compound as a synthetic intermediate or as a candidate for biological screening.
Physicochemical and Structural Properties
The fundamental properties of 1-Imidazo[1,5-a]pyridin-1-yl-ethanone are summarized below, providing a baseline for experimental design and characterization.
Molecular Structure and Identification
The molecule consists of a fused imidazole and pyridine ring system, with an acetyl group attached to the C1 position of the imidazo[1,5-a]pyridine core.
![Chemical structure of 1-Imidazo[1,5-a]pyridin-1-yl-ethanone](httpshttps://i.imgur.com/r6jXy9Z.png)
Table of Core Properties
| Property | Value | Source(s) |
| CAS Number | 173344-98-4 | [6][7][8] |
| Molecular Formula | C₉H₈N₂O | [6][8] |
| Molecular Weight | 160.17 g/mol | [6] |
| Canonical SMILES | CC(=O)C1=CN=C2C=CC=CN12 | Inferred |
| InChIKey | HZRQYHBKULBTAY-UHFFFAOYSA-N | [6] |
Analysis of Basicity
The basicity of 1-Imidazo[1,5-a]pyridin-1-yl-ethanone is a complex interplay of several structural factors. The parent imidazo[1,5-a]pyridine scaffold contains two nitrogen atoms: a "pyrrole-like" nitrogen (N2) whose lone pair is integral to the aromatic π-system, and a "pyridine-like" nitrogen (N4) with a lone pair in an sp² orbital available for protonation.[9][10]
However, the presence of the acetyl group at the C1 position significantly modulates this behavior.
-
Inductive Effect: The carbonyl group is strongly electron-withdrawing, which inductively pulls electron density away from the heterocyclic system, reducing the availability of the nitrogen lone pairs.[11]
-
Resonance/Conjugation: The acetyl group attached directly to the imidazole ring introduces a resonance effect analogous to that seen in amides. The lone pair of the adjacent N2 nitrogen can be delocalized into the carbonyl group. This delocalization drastically reduces the basicity of the N2 nitrogen, rendering it essentially non-basic.[11]
-
Overall Basicity: Consequently, the primary basic center of the molecule is the pyridine-like nitrogen (N4). Its basicity will be lower than that of unsubstituted pyridine (pKaH ≈ 5.2) due to the overall electron-withdrawing nature of the N-acylated imidazole ring. The molecule is expected to be a weak base.[12][13]
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not widely published, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.[14][15]
| Technique | Predicted Feature | Rationale / Assignment |
| ¹H NMR | δ ~2.6-2.8 ppm (s, 3H) | Acetyl methyl protons (-CH ₃) |
| δ ~7.0-8.5 ppm (m, 5H) | Aromatic protons on the imidazo[1,5-a]pyridine ring system | |
| ¹³C NMR | δ ~25-30 ppm | Acetyl methyl carbon (-C H₃) |
| δ ~115-150 ppm | Aromatic carbons of the bicyclic system | |
| δ ~185-195 ppm | Carbonyl carbon (-C =O) | |
| IR (cm⁻¹) | ~1690-1710 cm⁻¹ (strong) | C=O stretch of the ketone |
| ~1500-1650 cm⁻¹ | C=C and C=N stretching of the aromatic rings | |
| ~2900-3100 cm⁻¹ | Aromatic and methyl C-H stretching | |
| Mass Spec (EI) | m/z 160 ([M]⁺) | Molecular ion peak |
| m/z 117 ([M-COCH₃]⁺) | Loss of the acetyl radical, a likely major fragment |
Synthesis and Reactivity
The construction of the imidazo[1,5-a]pyridine core can be achieved through various established methodologies, including cyclocondensation, oxidative cyclization, and transannulation reactions.[3][16]
Proposed Synthetic Protocol for 1-Imidazo[1,5-a]pyridin-1-yl-ethanone
A robust and logical approach to the target molecule involves a two-step sequence starting from commercially available 2-(aminomethyl)pyridine. This method first constructs the parent heterocycle, followed by a selective acylation.
Step 1: Synthesis of Imidazo[1,5-a]pyridine This step is a cyclocondensation reaction.
-
Reactants: 2-(aminomethyl)pyridine and glyoxal.
-
Rationale: This reaction forms the fused imidazole ring. Glyoxal provides the two-carbon unit required to close the ring with the primary amine and the pyridine nitrogen of the starting material.
-
Protocol:
-
To a solution of 2-(aminomethyl)pyridine (1.0 eq) in ethanol, add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the parent imidazo[1,5-a]pyridine.
-
Step 2: Acylation of Imidazo[1,5-a]pyridine This step introduces the acetyl group.
-
Reactants: Imidazo[1,5-a]pyridine and acetic anhydride.
-
Rationale: Acylation of N-heterocycles is a standard transformation. Acetic anhydride is an effective and readily available acetylating agent. The reaction is expected to proceed selectively at the C1 position, which is electronically analogous to N-acylation in simple imidazoles.[17]
-
Protocol:
-
Dissolve imidazo[1,5-a]pyridine (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (1.2 eq) as a base to scavenge the acetic acid byproduct.
-
Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to afford 1-Imidazo[1,5-a]pyridin-1-yl-ethanone.
-
Diagram: Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis.
Key Reactivity Considerations
-
Ketone Chemistry: The acetyl group's carbonyl is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, converted to an imine, or used in condensation reactions (e.g., aldol, Knoevenagel).
-
Ring Stability: The aromatic core is generally stable but can undergo electrophilic substitution. The position of substitution will be directed by the electron-donating and -withdrawing effects of the fused rings and the acetyl group.
-
Hydrolysis: Under strong acidic or basic conditions, the acetyl group may be susceptible to hydrolysis, reverting the molecule to the parent imidazo[1,5-a]pyridine.
Analytical Characterization Workflow
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A self-validating system involves a multi-technique approach where results from each method corroborate the others.
Step-by-Step Protocol for Structural Verification
-
Purification: Ensure the final compound is pure by performing column chromatography followed by recrystallization or distillation. Purity should be assessed by TLC (showing a single spot in multiple solvent systems) and High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula (C₉H₈N₂O) by matching the exact mass. Low-resolution MS should show the correct molecular ion peak (m/z 160) and expected fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire a ¹H NMR spectrum.[18] Integrate the signals to confirm the proton count (8H total: 3H singlet for methyl, 5H in the aromatic region). Analyze coupling patterns to assign protons to their respective positions on the rings.
-
Acquire a ¹³C NMR spectrum (and DEPT if necessary) to confirm the carbon count (9 carbons total). Identify the characteristic carbonyl peak (~185-195 ppm), the methyl peak, and the aromatic carbon signals.
-
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum to confirm the presence of key functional groups, most notably the strong carbonyl (C=O) stretch of the ketone functional group.
Diagram: Analytical Workflow
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